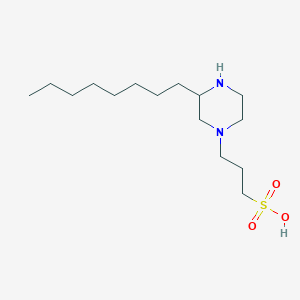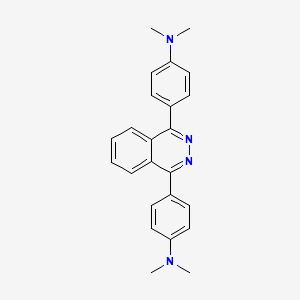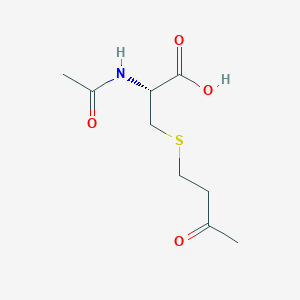![molecular formula C12H9NOS B14367199 5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile CAS No. 93104-65-5](/img/structure/B14367199.png)
5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-methylphenylsulfanyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile typically involves the reaction of 4-methylthiophenol with furan-2-carbonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly as antimicrobial agents.
Materials Science: Its unique chemical properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial effects . The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-[(4-Methylphenyl)sulfinyl]furan-2-carbonitrile: An oxidized derivative with similar structural features but different chemical properties.
5-[(4-Methylphenyl)sulfonyl]furan-2-carbonitrile:
5-{[(4-Methylphenyl)sulfanyl]methyl}furan-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile is unique due to its specific combination of a furan ring, a 4-methylphenylsulfanyl group, and a carbonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
93104-65-5 |
|---|---|
Molecular Formula |
C12H9NOS |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfanylfuran-2-carbonitrile |
InChI |
InChI=1S/C12H9NOS/c1-9-2-5-11(6-3-9)15-12-7-4-10(8-13)14-12/h2-7H,1H3 |
InChI Key |
XIEFSPZFPAGTTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


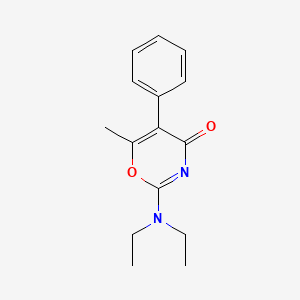
![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
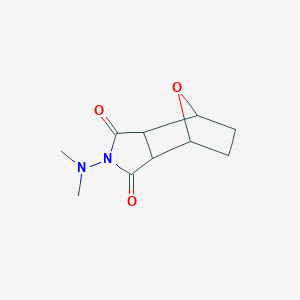
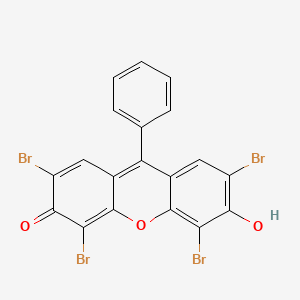
![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
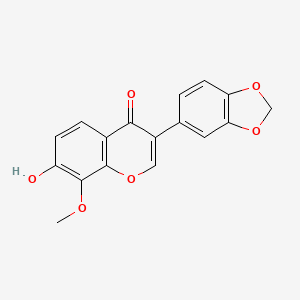
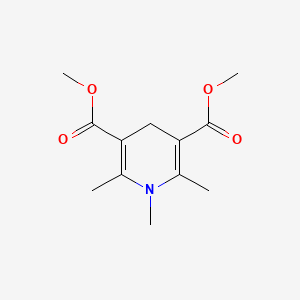

![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
